Ingenol 5,20-Acetonide-3-O-angelate

Description

Overview of the Ingenol (B1671944) Core Structure and its Significance as a Natural Product Scaffold

The ingenol core is a tetracyclic diterpenoid characterized by a unique "inside-out" or ingenane (B1209409) skeleton with a bridged bicyclo[4.4.1]undecane system. nih.govdrugbank.com This intricate three-dimensional structure, featuring a highly strained system of fused rings, has presented a formidable challenge for total synthesis, attracting the attention of synthetic chemists for decades. researchgate.netresearchgate.net The ingenane skeleton is derived from the tigliane (B1223011) framework through a biosynthetic rearrangement. drugbank.com

The significance of the ingenol core as a natural product scaffold lies in its inherent biological activity and its amenability to chemical modification. mdpi.com The core itself can be functionalized at various positions, leading to a wide range of derivatives with distinct biological profiles. This modularity allows for the systematic exploration of structure-activity relationships, a key aspect of chemical biology research.

Contextualization of Ingenol 5,20-Acetonide-3-O-angelate within the Broader Ingenol Class

This compound is a specific, synthetically modified derivative of a naturally occurring ingenol. It is not typically isolated directly from natural sources in significant quantities. Instead, it serves as a crucial intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), a well-studied member of the ingenol family. researchgate.netacs.org

The parent compound, Ingenol-3-angelate, is an ester of ingenol and angelic acid. wikipedia.org To achieve selective esterification at the C3 hydroxyl group of ingenol, the C5 and C20 hydroxyl groups are often protected. The formation of an acetonide by reacting ingenol with acetone (B3395972) under acidic conditions provides this necessary protection, yielding Ingenol 5,20-acetonide. Subsequent esterification of the remaining C3 hydroxyl group with angelic acid or a reactive equivalent gives this compound. The final step in the semi-synthesis is the removal of the acetonide protecting group to yield the desired Ingenol-3-angelate. acs.org

Therefore, this compound is a key stepping stone that enables the efficient and regioselective synthesis of more complex and biologically potent ingenol derivatives.

Historical Perspective on the Discovery and Initial Academic Characterization of Ingenols

The first isolation and characterization of ingenol and its esters date back to the late 1960s and early 1970s from the latex of Euphorbia species. nih.gov The sap of these plants has a long history of use in traditional medicine for treating various skin ailments. nih.gov This ethnobotanical use spurred scientific investigation into the active constituents of the sap.

Initial academic characterization involved extensive spectroscopic analysis to elucidate the complex, cage-like structure of the ingenane diterpenoid core. The chemical instability and the presence of multiple reactive functional groups made the structural determination a significant challenge for chemists of that era. nih.gov Early research also focused on the pro-inflammatory and tumor-promoting properties of certain ingenol esters, which are structurally related to the phorbol (B1677699) esters, another class of diterpenoids from Euphorbiaceae. openaccessjournals.com These early studies laid the groundwork for understanding the structure-activity relationships within the ingenol family and paved the way for the later discovery of their therapeutic potential.

Chemical and Physical Properties

Below is a data table summarizing the key chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 87980-68-5 | glentham.com |

| Molecular Formula | C28H38O6 | glentham.com |

| Molecular Weight | 470.61 g/mol | glentham.com |

| Synonyms | Ingenol 5,20-acetonide 3-angelate; Ingenol 3-angelate 5,20-acetonide | medchemexpress.com |

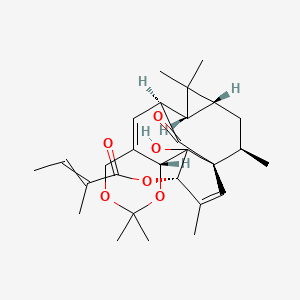

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 |

InChI Key |

STFFIQHUWFISBB-ZFUJAFNPSA-N |

Isomeric SMILES |

CC=C(C)C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ingenol 5,20 Acetonide 3 O Angelate

Semisynthesis Routes for Ingenol (B1671944) 5,20-Acetonide-3-O-angelate from Natural Ingenol Precursors

The primary route to Ingenol 5,20-Acetonide-3-O-angelate begins with ingenol, which is typically isolated from plants of the Euphorbia genus. The semisynthesis involves a strategic sequence of protection, esterification, and deprotection steps to achieve the desired molecule.

The ingenol core possesses multiple hydroxyl groups at positions C3, C5, and C20, which exhibit different reactivities. To achieve regioselective esterification at the C3 position, the C5 and C20 hydroxyl groups are first protected. A common and effective strategy is the formation of an acetonide, which selectively protects the cis-diol at the C5 and C20 positions. This protection is typically achieved by reacting ingenol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), in a solvent like dichloromethane (B109758) (DCM). This step is crucial for directing the subsequent esterification to the desired C3 hydroxyl group. The formation of the 5,20-acetonide is a high-yielding reaction and is a foundational step in the semisynthesis of ingenol mebutate. researchgate.net

With the C5 and C20 hydroxyls protected, the remaining C3 hydroxyl group is available for esterification. Angelic acid is used to introduce the angelate moiety at this position. The esterification process is a critical step and can be complicated by the potential for isomerization of the angelate group. researchgate.netgoogle.com To overcome this, specific coupling reagents and conditions are employed. One successful method involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with angelic acid, which then reacts with the C3 alcohol of the protected ingenol. This method has been shown to produce the desired angelate ester in high yields without significant isomerization to the more thermodynamically stable tiglate form. researchgate.net

Table 1: Reagents and Conditions for Regioselective Esterification

| Step | Reagent | Conditions | Purpose |

| 1 | Angelic Acid, 2,4,6-Trichlorobenzoyl chloride, Triethylamine | Toluene, Room Temperature | Formation of mixed anhydride |

| 2 | Ingenol 5,20-acetonide, DMAP | Toluene, Room Temperature | Esterification at C3-OH |

This interactive table summarizes the key reagents and conditions for the regioselective esterification of Ingenol 5,20-acetonide.

The final step in the semisynthesis of Ingenol 3-angelate, following the formation of this compound, is the removal of the acetonide protecting group. This deprotection step regenerates the diol at the C5 and C20 positions. Acidic conditions are typically employed for this transformation. A common method involves the use of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) in methanol (B129727), to cleave the acetonide without affecting the angelate ester at the C3 position. google.com Careful control of the reaction conditions is necessary to prevent degradation of the ingenol core, which is known to be sensitive to strong acids. google.com

Stereochemical Considerations in the Esterification of Ingenol Alcohols

A significant challenge in the synthesis of Ingenol 3-angelate and its protected precursors is maintaining the stereochemistry of the angelate group.

Angelic acid and its esters (Z-form) are prone to isomerization to the more thermodynamically stable tiglic acid and tiglate esters (E-form), particularly in the presence of base or under harsh reaction conditions. researchgate.netgoogle.com This isomerization is undesirable as it can lead to a mixture of products with different biological activities. To minimize this, the esterification reaction is carried out under carefully controlled, mild conditions. The use of the mixed anhydride method with 2,4,6-trichlorobenzoyl chloride is a key strategy to achieve stereoconservative esterification, affording the angelate in high yield with minimal or no formation of the tiglate isomer. researchgate.net

Role of this compound as a Key Synthetic Intermediate

This compound is a crucial precursor in the semi-synthesis of various ingenol esters and advanced chemical biology tools. Its utility stems from the temporary protection of the C5 and C20 diol, which allows for selective chemistry to be performed at the C3 position and subsequent modifications.

The selective protection of the ingenol core as a 5,20-acetonide is a key strategy for the regiocontrolled synthesis of various ingenol esters. This approach has been successfully employed in the preparation of Ingenol Disoxate. The synthesis involves reacting the 5,20-acetonide protected ingenol derivative with 3,5-diethylisoxazole-4-carbonyl chloride. This reaction proceeds in the presence of 4-dimethylaminopyridine (B28879) as a catalyst, often under microwave heating conditions, to yield the protected intermediate, ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate). Subsequent deprotection of the acetonide group under acidic conditions, for example with aqueous hydrochloric acid in tetrahydrofuran (B95107), furnishes Ingenol Disoxate in good yield.

This methodology is not limited to Ingenol Disoxate. The same protected intermediate strategy is used for the synthesis of other ingenol esters, including ingenol mebutate (ingenol 3-angelate). The synthesis of ingenol mebutate from ingenol also proceeds via the formation of ingenol-5,20-acetonide, which allows for the selective angeloylation at the C3 position. This method is advantageous as it prevents the concomitant isomerization of the angelate (Z-form) to the corresponding tiglate (E-form).

Table 1: Synthesis of Ingenol Disoxate

| Step | Reactant | Reagents | Product |

| 1 | Ingenol-5,20-acetonide | 3,5-diethylisoxazole-4-carbonyl chloride, 4-dimethylaminopyridine | Ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate) |

| 2 | Ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate) | Aqueous HCl, THF | Ingenol Disoxate |

This compound is also a key intermediate in the synthesis of 3-O-angeloyl-20-O-acetyl Ingenol (AAI, also known as PEP008), a derivative of ingenol mebutate with potentially improved stability. The synthesis of AAI from the more abundant parent compound, ingenol, highlights the importance of a step-wise approach involving protection and selective modification.

The synthesis commences with the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide by reacting it with acetone (B3395972) in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. This step yields ingenol-5,20-acetonide. The subsequent step involves the selective esterification of the C3 hydroxyl group with angelic acid or a derivative to produce this compound. Following the formation of this key intermediate, the C20 position, now unmasked after the removal of the acetonide protecting group, can be selectively acetylated to yield AAI. This strategic use of the acetonide protecting group is crucial for achieving the desired substitution pattern and avoiding unwanted side reactions.

The development of chemical probes is essential for elucidating the molecular mechanisms of action of bioactive compounds. This compound and related protected ingenol structures are valuable starting materials for the synthesis of such probes. These probes can be used to identify the cellular binding partners of ingenol esters and to study their biological pathways.

For instance, a photoreactive and clickable ingenol-based probe has been developed to identify the binding proteins of ingenol mebutate in human cancer cells. The synthesis of this probe relies on a semi-synthetic route that begins with the selective protection of the C5 and C20 diol of ingenol as an acetonide. This protection allows for the specific modification of the C3 hydroxyl group. In one reported synthesis, the C3 alcohol of the ingenol-5,20-acetonide is mesylated and then displaced with an azide. This azido-ingenol derivative, after deprotection of the acetonide, serves as a platform for introducing photoreactive and clickable functionalities through further chemical modifications. These "fully functionalized" probes enable the covalent trapping and subsequent identification of protein targets, which is a powerful tool in chemical proteomics. acs.org

Structure Activity Relationship Sar Studies of Ingenol 5,20 Acetonide 3 O Angelate and Its Analogues

Significance of the Esterification at the C3-Position for Biological Activity

Esterification at the C3 hydroxyl group of the ingenol (B1671944) scaffold is a paramount requirement for high-potency biological activity. nih.gov The parent alcohol, ingenol, binds to PKC but with a significantly lower affinity (Ki of 30 µM) compared to its ester derivatives. nih.gov The nature of the ester group at this position profoundly influences the compound's ability to activate PKC isoforms.

Studies comparing various aliphatic and aromatic esters have demonstrated a clear structure-activity relationship. For instance, in a series of homologous aliphatic 3-esters, activity was found to increase with chain length, peaking with the 3-O-tetradecanoyl ingenol ester (3-TI), which was identified as a potent tumor promoter, slightly less active than the phorbol (B1677699) ester TPA. nih.gov Shorter chain esters, such as the 3-acetate, 3-butyrate, and 3-hexanoate of ingenol, were found to be weak promoters. nih.gov The angelate ester, found in Ingenol 3-angelate (ingenol mebutate), is a key feature for its potent biological effects, including the induction of cell death and pro-inflammatory responses. nih.govnih.gov The interaction of these C3-esters with the C1 domain of PKC is crucial for activating the enzyme. nih.govresearchgate.net Furthermore, research has shown that the presence of the angeloyl group at the C3 position is essential for cytotoxic activity against keratinocytes. mdpi.com

| Compound | C3-Ester Group | Observed Activity | Reference |

|---|---|---|---|

| Ingenol | -OH (None) | Weak PKC binding (Ki = 30 µM) and biological activity. | nih.gov |

| Ingenol 3-acetate | Acetate | Weak tumor promoter. | nih.gov |

| Ingenol 3-hexanoate | Hexanoate | Weak tumor promoter. | nih.gov |

| Ingenol 3-tetradecanoate (3-TI) | Tetradecanoate | Strong tumor promoter, considered prototype for ingenane (B1209409) 3-esters. | nih.gov |

| Ingenol 3-angelate (Ingenol Mebutate) | Angelate | Potent PKC activator; induces cytokine release and cell death. Used for treating actinic keratosis. | nih.govnih.govnih.gov |

| Ingenol 3,20-dibenzoate (IDB) | Benzoate | PKC activator; induces apoptosis. | nih.gov |

Impact of the Acetonide Protection at C5 and C20 on Compound Stability and Biological Potency

The hydroxyl groups at the C5 and C20 positions of the ingenol core are critical for its biological activity. Modification of these groups, including through acetonide protection, has significant consequences. The use of a C5,20-acetonide protecting group is a key strategy in the semisynthesis of Ingenol 3-angelate. researchgate.netsemanticscholar.org This method allows for the selective esterification of the C3-hydroxyl group while preventing reactions at the C5 and C20 positions. researchgate.net

While the acetonide is a synthetic intermediate, the functionalization of the C5 and C20 hydroxyls in the final compounds is crucial. Studies on analogues have shown that the esterification pattern at these positions is critical and can lead to a separation of PKC-activating and apoptotic properties. nih.gov For example, benzoylation at the C20-hydroxyl was found to be a requirement for triggering apoptosis. nih.gov Conversely, the removal of both the C4- and C5-hydroxy groups results in a marked loss of activity. nih.gov Acetylation at the C20 position of Ingenol 3-angelate to create 3-O-angeloyl-20-O-acetyl ingenol (AAI) was shown to improve the compound's stability by preventing acyl migration and enhancing its cytotoxicity compared to the parent compound. mdpi.com This highlights the delicate balance required at these positions to maintain or enhance biological potency.

Influence of Angelate (Z-form) vs. Tiglate (E-form) Configuration on Activity

The stereochemistry of the ester side chain at the C3 position plays a crucial role in the biological activity of ingenol derivatives. The angelate moiety is the (Z)-isomer of 2-methylbut-2-enoic acid, while the tiglate is the corresponding (E)-isomer. Research has consistently shown that the Z-configuration (angelate) is essential for the high potency of compounds like Ingenol 3-angelate.

During the synthesis of Ingenol 3-angelate, a significant challenge is to prevent the isomerization of the angelate ester to the thermodynamically more stable but less active tiglate form. researchgate.net Specialized, high-yielding stereoconservative esterification methods have been developed specifically to introduce the angelate group without this unwanted isomerization. researchgate.netsemanticscholar.org This synthetic effort underscores the biological importance of the Z-configuration for the compound's interaction with its molecular targets, primarily PKC. The distinct spatial arrangement of the angelate ester likely ensures an optimal fit within the binding pocket of the PKC C1 domain, which is critical for potent activation. psu.eduresearchgate.net

Criticality of Other Structural Moieties (e.g., C18/C19 Methyl Groups, Dimethylcyclopropane) for Activity

The ingenane core itself, a rigid polycyclic structure, provides the essential scaffold for orienting the critical functional groups for PKC interaction. researchgate.net Several other structural features of this core are vital for maintaining biological activity.

Systematic studies involving the modification of the ingenane scaffold have revealed key insights. For instance, moving the ester function from the C3 position to the C19 position resulted in a near-complete loss of activity in certain assays, such as PKCδ activation and IL-8 induction. nih.gov However, this C19-ester analogue did show sub-micromolar activity in activating PKCδ in a different context, highlighting the potential for isoform-specific effects based on ester location. nih.gov

Interestingly, while much of the ingenol core was thought to be immutable, some flexibility has been discovered. For example, the removal of the C18-methyl group did not negatively impact the potency of an active analogue. nih.gov In contrast, modifications to the southern, polyhydroxylated region of ingenol, such as the complete removal of hydroxyl groups at C3, C4, and C5, led to a totally inactive compound, demonstrating the necessity of this hydrophilic domain. nih.gov These findings indicate that while the core structure and key hydroxyls are critical, certain peripheral modifications can be tolerated or even exploited to fine-tune activity and selectivity. nih.govresearchgate.net

Investigation of Acyl Rearrangements and their Consequences for Research Compound Integrity and Bioactivity

A significant challenge in the study and application of C3-ingenol esters is their chemical instability in aqueous solutions, which is primarily due to acyl migration. nih.govresearchgate.net The angelate group at the C3 position can migrate to the neighboring hydroxyl groups at the C5 and C20 positions. mdpi.com This rearrangement results in a mixture of isomers, primarily the 5- and 20-mono-angelates, which are significantly less active or even inactive compared to the parent C3-ester. researchgate.netmdpi.com

This acyl migration directly affects the bioactivity and integrity of the research compound, leading to a loss of potency over time. researchgate.net The formation of these inactive isomers complicates the interpretation of biological data and reduces the effective concentration of the active compound. For Ingenol 3-angelate, this migration is a known liability that affects its bioactivity. mdpi.com The recognition of this instability has been a major driver in the development of more stable analogues.

Rational Design and Synthesis of Novel Analogues with Improved Stability and Enhanced Mechanistic Efficacy

Based on the detailed SAR understanding, researchers have focused on the rational design and synthesis of novel ingenol analogues to overcome limitations such as chemical instability and to enhance biological efficacy. nih.govresearchgate.net A key strategy has been to modify the ingenol scaffold to prevent the deleterious acyl migration while retaining or improving the desired activity. researchgate.net

One successful example is the synthesis of 3-O-angeloyl-20-O-acetyl ingenol (AAI or PEP008). mdpi.comnih.gov By acetylating the C20-hydroxyl group, the potential for acyl migration to this position is blocked. This structural modification resulted in a derivative with improved intracellular stability and higher cytotoxicity against leukemia cells compared to Ingenol 3-angelate. mdpi.com The enhanced activity of AAI was attributed to its improved stability rather than an increased binding affinity to its target, PKCδ. mdpi.comnih.gov

Furthermore, two-phase terpene synthesis strategies have enabled access to complex ingenane analogues that are not preparable via semisynthesis from natural ingenol. nih.gov This approach, which involves C-H oxidation of a common intermediate, has allowed for modifications across the ingenane core, leading to analogues with exquisite PKC isoform specificity. nih.gov These rationally designed molecules can, for example, retain the ability to activate PKCβII (important for neutrophil activation) while having reduced activity on PKCδ (linked to keratinocyte activation), demonstrating the potential to create compounds with more targeted and refined mechanistic efficacy. nih.gov

| Analogue | Modification | Improved Property | Reference |

|---|---|---|---|

| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Acetylation at C20-hydroxyl | Increased stability (prevents acyl migration), enhanced cytotoxicity. | mdpi.comnih.gov |

| C4,C5-des-hydroxyl analogue | Removal of C4 and C5 hydroxyls | Selective activity: Potent in neutrophil oxidative burst induction (PKCβII) but low potency in PKCδ activation. | nih.gov |

| 17-acetoxyingenol 3-angelate 20-acetate | Acetoxylation at C17, acetylation at C20 | Stronger cytotoxic activity on keratinocytes than ingenol mebutate. | mdpi.com |

| Ingenol 3-benzoates | Benzoate ester at C3 | Investigated for correlation between structure, chemical stability, and biological activity. | nih.gov |

Analytical Methodologies for the Characterization and Quantification of Ingenol 5,20 Acetonide 3 O Angelate

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)

The definitive identification and structural confirmation of Ingenol (B1671944) 5,20-Acetonide-3-O-angelate rely on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy is indispensable for mapping the intricate polycyclic structure. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to unambiguously assign proton and carbon signals. This allows for the verification of the ingenane (B1209409) backbone, the precise location of the angelate ester at the C3 position, and the confirmation of the acetonide protecting group spanning the C5 and C20 positions. rsc.org The synthesis of related ingenol derivatives, such as azido-ingenol, similarly involves the formation of a 5,20-acetonide intermediate, the structure of which is confirmed at each step using these powerful spectroscopic tools. acs.org

Mass Spectrometry , particularly high-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI), provides accurate mass measurements, which are used to determine the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. For the related parent compound, ingenol, the deprotonated molecular ion [M-H]⁻ is observed at m/z 347.1857 in negative ion mode. nih.gov Its characteristic fragmentation includes the loss of water molecules. nih.gov For Ingenol 5,20-Acetonide-3-O-angelate, fragmentation analysis would be expected to confirm the loss of the angelate group and components of the acetonide group, providing further structural evidence.

Table 1: Representative Spectroscopic Data for Ingenol Core Structure This table illustrates the type of data obtained for the parent ingenol structure, which serves as a basis for the analysis of its derivatives.

| Technique | Observation | Inference |

|---|---|---|

| ESI-MS/MS | Parent Ion [M-H]⁻ at m/z 347.1857 | Confirms molecular weight of Ingenol |

| Fragment ion at m/z 329.1766 | Corresponds to the loss of one water molecule (H₂O) | |

| Fragment ion at m/z 311.1646 | Corresponds to the loss of a second water molecule | |

| NMR | Complex multiplet signals in ¹H NMR | Characteristic of the polycyclic ingenane backbone |

| HMBC correlations | Establish long-range C-H connectivity to confirm ester and acetonide positions |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UHPLC-MS/MS)

Chromatographic techniques are the gold standard for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, provide the necessary resolution and sensitivity.

HPLC is routinely used for purity analysis of the closely related compound, ingenol mebutate. A typical method allows for the separation of the main compound from process-related impurities and potential degradants. Such methods can achieve high levels of purity, with some analyses reporting purities of at least 99.5% and up to 99.72%. google.com

UHPLC-MS/MS offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. nih.gov It is the method of choice for analyzing ingenol and its metabolites in complex biological matrices. nih.govnih.gov The coupling with tandem mass spectrometry allows for highly selective and sensitive detection, making it ideal for both purity assessment and trace-level quantification. nih.gov The development of analytical methods for ingenol compounds often involves optimizing the mobile phase, which may consist of gradients of acetonitrile (B52724) or methanol (B129727) in water with additives like formic acid to ensure sharp peak shapes and efficient ionization. nih.gov

Table 2: Example Chromatographic Conditions for Analysis of Ingenol Compounds

| Parameter | HPLC Method Example google.com | UHPLC-MS/MS Method Example nih.gov |

|---|---|---|

| Column | Symmetry C18, 5 µm, 150 x 3.9 mm | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm |

| Mobile Phase | Not specified | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | Not specified | 0.3 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV | Tandem Mass Spectrometry (Q/TOF-MS) |

Quantitative Analytical Approaches (e.g., Isotope Dilution Mass Spectrometry)

For accurate and precise quantification of this compound, especially at low concentrations or in complex mixtures, isotope dilution mass spectrometry is the preferred method. nih.gov This approach is considered a definitive quantitative technique because it corrects for variations in sample preparation and instrument response.

The method involves adding a known amount of a stable isotope-labeled version of the analyte to the sample to serve as an internal standard. nih.gov For the quantification of ingenol in plant extracts, an ¹⁸O-labeled ingenol analogue has been successfully developed and used as an internal standard for analysis by UHPLC-MS/MS. nih.gov This strategy allows for highly reliable quantification by measuring the ratio of the signal from the native analyte to that of the isotopic standard. This approach can be directly adapted for this compound by synthesizing its corresponding stable isotope-labeled variant. Mass spectrometry has also been employed to quantify the intracellular levels of the parent compound, ingenol-3-angelate, in cell culture experiments, demonstrating the technique's utility in biological research settings. nih.gov

Techniques for Monitoring Chemical Stability and Acyl Migration in Research Formulations

A primary challenge with ingenol-3-angelate is its propensity for acyl migration. The ester group at the C3 position can migrate to other nearby hydroxyl groups, particularly those at C5 and C20, which affects the compound's biological activity. acs.orgnih.gov The synthesis of this compound is a direct chemical strategy to enhance stability by protecting the C5 and C20 hydroxyls, thereby preventing these specific migration pathways. acs.org

Monitoring the chemical stability of this protected derivative in research formulations is crucial. Stability-indicating analytical methods, typically based on HPLC or UHPLC, are developed for this purpose. google.com These methods must be capable of separating the intact this compound from any potential degradants or isomers that might form over time under various storage conditions. By analyzing samples at different time points, the rate of degradation can be determined, and the shelf-life of the research formulation can be established. The high resolution of UHPLC-MS is particularly valuable for detecting and identifying trace-level impurities that may arise from the hydrolysis of the angelate ester or the acetonide group.

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating Ingenol 5,20-Acetonide-3-O-angelate from its natural source?

- Methodology : The compound is primarily isolated from the seeds of Euphorbia lathyris L. . A typical protocol involves:

Extraction : Use polar solvents (e.g., methanol or ethanol) to extract diterpenoids from plant material.

Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate) for preliminary separation.

Purification : Final purification via preparative HPLC using reversed-phase C18 columns and acetonitrile/water gradients.

Q. How is the structural identity of this compound confirmed in experimental settings?

- Analytical Workflow :

NMR Spectroscopy : Compare - and -NMR data with reference libraries. Key signals include the acetonide methyl groups (δ ~1.3–1.5 ppm) and angelate ester carbonyl (δ ~170 ppm) .

Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 470.60 (CHO) .

X-ray Crystallography (if available): Resolves stereochemistry of the ingenol core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Strategies :

Purity Validation : Ensure compound purity >98% via orthogonal methods (HPLC, NMR). Contaminants like ingenol diacetonide derivatives may skew bioactivity .

Structural Analog Comparison : Test structurally related compounds (e.g., Ingenol-3,20-dibenzoate, Ingenol-3-angelate) to isolate the role of the acetonide and angelate groups .

Assay Standardization : Use consistent cell lines (e.g., HaCaT keratinocytes) and controls (e.g., Ingenol mebutate) to minimize variability .

Q. What experimental designs optimize the synthesis of this compound derivatives?

Protection of Ingenol Core : React ingenol with acetone under acidic conditions to form the 5,20-acetonide.

Esterification : Use microwave-assisted coupling (e.g., 50°C, 30 min) with angeloyl chloride and DMAP catalyst.

Deprotection : Selective acetonide removal with aqueous HCl yields intermediates for further functionalization .

- Key Variables : Microwave power (100–150 W) and solvent polarity (acetonitrile) critically influence reaction efficiency .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Approach :

QSAR Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with pro-apoptotic activity .

Functional Group Modification : Synthesize analogs with varied ester groups (e.g., benzoate vs. angelate) and compare cytotoxicity in cancer cell lines .

In Silico Docking : Predict binding to protein kinase C (PKC) isoforms, a known target of ingenol derivatives .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during weighing/solubilization due to potential inhalation risks (H333 hazard) .

Waste Disposal : Collect acetonitrile-containing waste separately for incineration by certified agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.